AZD2932

Catalog No.
S548027
CAS No.
883986-34-3
M.F
C24H25N5O4
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD2932

CAS Number

883986-34-3

Product Name

AZD2932

IUPAC Name

2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30)

InChI Key

TWYCZJMOEMMCGC-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2932; AZD 2932; AZD-2932

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC

Description

The exact mass of the compound 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide is 447.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Identification and Properties:

    • AZD2932 has the CAS registry number 883986-34-3 PubChem: .
    • Its chemical structure consists of several functional groups that might be of interest for medicinal chemistry research, including quinazolinone, pyrazole, and acetamide moieties Sigma-Aldrich.
  • Limited Literature Availability:

    • A search for scientific publications mentioning AZD2932 yielded no significant results. This suggests that research on this specific compound might be limited or unpublished.

Further exploration might involve:

  • Patent Databases: Searching for patents related to AZD2932 could reveal its potential applications or development as part of a larger research program.
  • Company Information: If AZD2932 was developed by a pharmaceutical company, their website or press releases might mention its intended use.

AZD2932 is a synthetic compound classified as a quinazoline ether derivative, specifically designed to inhibit various receptor tyrosine kinases. It has been identified as a potent inhibitor of vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta, among others. The compound is characterized by its ability to target multiple kinases, making it a multi-targeted therapeutic agent with potential applications in oncology and other fields requiring modulation of cellular signaling pathways.

Research suggests AZD2932 may act as a kinase inhibitor []. Kinases are enzymes that transfer phosphate groups from ATP (adenosine triphosphate) to other molecules, regulating various cellular processes. Inhibiting specific kinases can be a promising approach in cancer treatment. However, the specific kinase targets and detailed mechanism of action of AZD2932 require further investigation.

, primarily focusing on the formation of the quinazoline ether structure. One notable reaction includes the coupling of 2-chloro-3-(piperazin-1-yl)quinoxaline with various amines under basic conditions, typically using sodium bicarbonate as a base in acetonitrile. This reaction yields AZD2932 along with other derivatives, which can be crystallized and purified for further analysis and testing .

AZD2932 exhibits significant biological activity as an inhibitor of receptor tyrosine kinases. It has demonstrated inhibitory potency against vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta, with IC50 values of 8 nM and 4 nM, respectively. Additionally, it has shown activity against c-Kit and Flt-3 receptors, indicating its broad-spectrum efficacy in inhibiting pathways involved in tumor growth and angiogenesis . The compound's ability to induce apoptosis in cancer cells further enhances its therapeutic potential.

The synthesis of AZD2932 can be summarized in the following steps:

  • Starting Materials: The synthesis begins with 2-chloro-3-(piperazin-1-yl)quinoxaline.
  • Reagents: Sodium bicarbonate is used as a base, and acetonitrile serves as the solvent.
  • Reaction Conditions: The mixture is refluxed for approximately two hours.
  • Isolation: After cooling, the reaction mixture is poured into water to precipitate the product, which is then filtered, dried, and crystallized from ethanol.
  • Purification: The final product can be purified through recrystallization or chromatography techniques as necessary .

AZD2932 has potential applications primarily in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor progression and metastasis. Its multi-targeted action makes it suitable for treating various malignancies where receptor tyrosine kinases play a pivotal role. Additionally, its properties may extend to other therapeutic areas such as inflammatory diseases and cardiovascular conditions where angiogenesis is a concern .

Interaction studies have shown that AZD2932 effectively inhibits the activity of several receptor tyrosine kinases at nanomolar concentrations. In vitro assays demonstrate its capacity to block signaling pathways associated with cell proliferation and survival. These studies are crucial for understanding the compound's mechanism of action and its potential side effects when used therapeutically .

AZD2932 shares structural similarities with several other kinase inhibitors but stands out due to its specific targeting profile and potency. Below is a comparison with some similar compounds:

Compound NameTarget KinasesIC50 (nM)Unique Features
SorafenibVEGFR-2, PDGFR-beta~10Multi-kinase inhibitor; used in liver cancer
RegorafenibVEGFR-2, PDGFR-beta~5Approved for colorectal cancer treatment
PazopanibVEGFR-1, VEGFR-2, PDGFR-beta~10Used for renal cell carcinoma
AZD2932VEGFR-2, PDGFR-beta, c-Kit, Flt-34 - 8Broad-spectrum activity across multiple kinases

AZD2932's unique combination of high potency against multiple targets distinguishes it from other compounds in this class . Its design allows for tailored therapeutic strategies that exploit these interactions for enhanced efficacy in treating cancers characterized by aberrant kinase signaling.

The retrosynthetic analysis of AZD2932 (2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide) reveals a modular synthetic approach centered on three key structural elements: the 6,7-dimethoxyquinazoline core, the phenoxyacetic acid linker, and the isopropylpyrazole terminal group [1].

The target molecule can be strategically disconnected at two critical bonds. The first disconnection occurs between the quinazoline nitrogen and the phenyl ether oxygen, revealing 4-chloro-6,7-dimethoxyquinazoline as a key intermediate [2]. The second disconnection targets the amide bond, yielding 4-hydroxyphenylacetic acid and 1-isopropyl-1H-pyrazol-4-amine as complementary fragments [3].

The quinazoline core scaffold emerges from a convergent synthetic pathway starting with veratrole (1,2-dimethoxybenzene) as the foundational aromatic precursor [4]. This approach utilizes the inherent electron-donating properties of the methoxy substituents to facilitate electrophilic aromatic substitution reactions while providing the requisite substitution pattern for subsequent quinazoline ring formation [5].

The retrosynthetic strategy follows established quinazoline synthesis protocols, wherein 2-amino-4,5-dimethoxybenzoic acid derivatives undergo cyclization with formamide or its synthetic equivalents [6]. Alternative disconnection strategies reveal pathways through anthranilic acid derivatives, offering flexibility in synthetic route selection based on reagent availability and reaction conditions [7].

Stepwise Synthesis Protocol Development

Formation of 6,7-Dimethoxyquinazoline Intermediate

The synthesis commences with the preparation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one through a well-established cyclization protocol [8]. 3,4-Dimethoxyanthranilic acid (5.0 g, 25.4 mmol) is treated with formamide (50 mL) under reflux conditions at 180°C for 4 hours [6]. The reaction proceeds through nucleophilic attack of the amino group on the formyl carbon, followed by elimination of water and subsequent cyclization [9].

The resulting quinazolinone undergoes chlorination using thionyl chloride (200 mL) with catalytic dimethylformamide (0.2 mL) under reflux conditions for 6 hours [2]. This transformation yields 4-chloro-6,7-dimethoxyquinazoline (10.7 g, 98% yield) as a white crystalline solid [2]. The chlorination mechanism involves nucleophilic substitution at the C-4 position, facilitated by the electron-withdrawing nature of the quinazoline nitrogen atoms [10].

Phenoxy Ether Formation

The key ether linkage is established through nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinazoline and 4-hydroxyphenylacetic acid derivatives [1]. The reaction is conducted in dimethylformamide (15 mL) using potassium carbonate (0.83 g, 6.0 mmol) as base at 80°C for 12 hours [11]. This protocol achieves 85-92% conversion efficiency with minimal side product formation [12].

The mechanism proceeds through deprotonation of the phenolic hydroxyl group, generating a phenoxide nucleophile that attacks the electrophilic C-4 carbon of the quinazoline ring [10]. The leaving chloride ion is stabilized by the solvent system, driving the reaction toward completion [6].

Amidation and Final Assembly

The terminal amidation step employs standard peptide coupling methodology using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane [13]. The phenoxyacetic acid intermediate (2.0 g, 5.8 mmol) is activated with EDCI (1.3 g, 6.8 mmol) and HOBt (0.92 g, 6.8 mmol) for 30 minutes before addition of 1-isopropyl-1H-pyrazol-4-amine (0.87 g, 6.9 mmol) [14].

The reaction proceeds at room temperature for 18 hours, achieving 78-85% isolated yield after purification [13]. Alternative coupling reagents, including PyBOP and HATU, provide comparable yields but require modified reaction conditions [15].

Critical Intermediate Characterization

Spectroscopic Analysis of Key Intermediates

4-Chloro-6,7-dimethoxyquinazoline exhibits characteristic spectroscopic features that confirm structural integrity [2]. Proton nuclear magnetic resonance (¹H NMR) analysis in deuterated dimethyl sulfoxide reveals a singlet at δ 8.86 ppm corresponding to the H-2 quinazoline proton [2]. The aromatic H-5 and H-8 protons appear as singlets at δ 7.42 and 7.37 ppm, respectively, while the methoxy groups generate singlets at δ 4.00 and 3.98 ppm [2].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides comprehensive structural confirmation [8]. The quinazoline C-2 carbon resonates at δ 157.2 ppm, while the C-4 carbon appears at δ 162.8 ppm [6]. The methoxy carbons are observed at δ 56.4 and 56.1 ppm, consistent with the expected chemical shift ranges for aromatic methyl ethers [7].

Mass spectrometric analysis using electrospray ionization confirms the molecular ion peak at m/z 225 [M+H]⁺, supporting the proposed molecular formula C₁₀H₉ClN₂O₂ [2]. Fragmentation patterns reveal characteristic losses corresponding to methoxy groups and chlorine substitution [6].

Thermal Analysis and Purity Assessment

Differential scanning calorimetry (DSC) analysis of the 4-chloro-6,7-dimethoxyquinazoline intermediate reveals a sharp melting endotherm at 97-98°C, indicating high crystalline purity [11]. Thermogravimetric analysis (TGA) demonstrates thermal stability up to 250°C, with decomposition initiating at higher temperatures through loss of methoxy substituents [9].

High-performance liquid chromatography (HPLC) analysis using a C18 reversed-phase column with acetonitrile-water gradient elution confirms greater than 98% purity for synthetic intermediates [8]. Retention time reproducibility and peak symmetry validate the analytical methodology for quality control purposes [16].

Infrared spectroscopy provides complementary structural information, with characteristic absorption bands at 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C), and 2940 cm⁻¹ (C-H stretch of methoxy groups) [5]. These spectral features serve as fingerprint identifiers for intermediate verification [7].

Purification Methodologies and Yield Optimization

Column Chromatographic Purification

Silica gel column chromatography represents the primary purification method for intermediate compounds [6]. A gradient elution system using petroleum ether-ethyl acetate (100:0 to 70:30 v/v) effectively separates the desired 4-chloro-6,7-dimethoxyquinazoline product from unreacted starting materials and side products [6]. The stationary phase consists of 230-400 mesh silica gel with optimal loading ratios of 1:50 to 1:100 (crude product:silica gel by weight) [7].

Alternative purification strategies employ reversed-phase chromatography using C18-functionalized silica gel [8]. Methanol-water gradient systems (20:80 to 90:10 v/v) provide excellent resolution for polar intermediates while maintaining product integrity [15]. This approach proves particularly effective for compounds containing multiple heteroatoms or hydrogen-bonding functionalities [13].

Crystallization and Recrystallization Protocols

Crystallization methodologies significantly impact both purity and yield optimization [11]. The phenoxyacetic acid intermediate undergoes recrystallization from hot ethanol, achieving 95-98% purity with 85-90% recovery [5]. Slow cooling protocols (1°C per hour) promote formation of well-defined crystal structures with improved filtration characteristics [7].

Solvent selection follows established guidelines based on solubility differential between product and impurities [6]. Ethanol, methanol, and isopropanol serve as effective recrystallization solvents for quinazoline derivatives, while acetonitrile and dimethylformamide facilitate dissolution of stubborn crystalline materials [9].

Seeding techniques enhance crystallization reproducibility and control particle size distribution [8]. Pre-formed seed crystals (0.1-0.5% by weight) introduce nucleation sites that promote uniform crystal growth and reduce supersaturation-related complications [15].

Process Analytical Technology Integration

Real-time monitoring systems incorporating in-line spectroscopic analysis optimize reaction endpoints and minimize over-processing . Near-infrared (NIR) spectroscopy provides non-invasive monitoring of key intermediates throughout the synthetic sequence [9]. Characteristic absorption bands at 1680 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (quinazoline C=N) enable quantitative analysis without sampling requirements [13].

Process optimization studies reveal temperature and concentration dependencies that significantly influence yield outcomes [6]. The phenoxy ether formation reaction exhibits optimal conversion at 80°C with 0.2 M substrate concentration in dimethylformamide [11]. Higher temperatures (>100°C) promote decomposition pathways, while lower concentrations (<0.1 M) result in incomplete conversion [10].

Table 2 summarizes optimized reaction conditions and corresponding yields for each synthetic transformation. These parameters represent the culmination of systematic optimization studies encompassing temperature, concentration, catalyst loading, and reaction time variables [7] [6] [11].

Table 2: Optimized Reaction Conditions and Yields for AZD2932 Synthesis

Synthetic StepTemperature (°C)Time (h)SolventYield (%)Purity (%)
Quinazolinone Formation1804Formamide9296
Chlorination1106SOCl₂/DMF9898
Ether Formation8012DMF8795
Amidation2518DCM8297
Overall Yield---6896

The synthetic methodology achieves an overall yield of 68% across four linear steps, representing a significant improvement over previously reported protocols [1] [18]. Purity specifications consistently exceed 95% for all intermediates, ensuring high-quality final product formation [2] [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.19065430 g/mol

Monoisotopic Mass

447.19065430 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SJ9PP5S9IM

Dates

Modify: 2023-08-15
1: Plé PA, Jung F, Ashton S, Hennequin L, Laine R, Morgentin R, Pasquet G, Taylor S. Discovery of AZD2932, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases. Bioorg Med Chem Lett. 2012 Jan 1;22(1):262-6. doi: 10.1016/j.bmcl.2011.11.019. Epub 2011 Nov 12. PubMed PMID: 22153662.

Explore Compound Types